N-(2-Aminoethyl)-1,3-propanediamine

Catalog No.
S661530
CAS No.
13531-52-7
M.F
C5H15N3
M. Wt
117.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-1,3-propanediamine

CAS Number

13531-52-7

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N

SMILES

C(CN)CNCCN

Canonical SMILES

C(CN)CNCCN

Material Synthesis:

  • Templating agent: N-(2-Aminoethyl)-1,3-propanediamine can act as a templating agent in the synthesis of porous materials. The molecule's structure helps guide the arrangement of other molecules, resulting in the formation of desired pore structures. For instance, research has shown its effectiveness in creating a new open-framework iron(III) phosphite material [].

Coordination Chemistry:

  • Ligand design: The multiple amine groups in N-(2-Aminoethyl)-1,3-propanediamine allow it to bind to metal ions, making it a potential ligand in coordination chemistry. Studies have explored its use in the preparation of specific dinitrocobalt(III) complexes [].

Other Potential Applications:

  • N-(2-Aminoethyl)-1,3-propanediamine's properties suggest potential applications in various other research areas, such as catalysis, drug delivery, and polymer chemistry. However, further research is needed to explore these possibilities fully.

Molecular Structure Analysis

The key feature of N-(2-Aminoethyl)-1,3-propanediamine is its structure. It possesses:

  • Three primary amine groups (-NH2) capable of donating lone pairs of electrons for forming coordination complexes with metal ions [].
  • A central propane chain (CH2-CH2-CH2) providing flexibility and spacer functionality between the amine groups [].

This combination allows N-(2-Aminoethyl)-1,3-propanediamine to act as a tridentate ligand, meaning it can bind to a metal center through three nitrogen atoms.


Chemical Reactions Analysis

A documented application of N-(2-Aminoethyl)-1,3-propanediamine involves its use as a templating agent in the synthesis of a new open framework iron(III) phosphite material []. The reaction involves the ligand coordinating with iron(III) ions (Fe3+) and linking them together with phosphite (HPO3) groups to form a three-dimensional network structure. The balanced chemical equation for this reaction is not readily available, as the specific ratios and reaction conditions might vary depending on the desired material properties.


Physical And Chemical Properties Analysis

  • It is likely a colorless liquid or solid at room temperature due to the presence of multiple amine groups, which can form hydrogen bonds and contribute to intermolecular attractions.
  • It should be soluble in water and polar organic solvents due to the polarity of the amine groups.
  • The presence of three amine groups suggests it might be basic in nature.

As mentioned earlier, the primary application of N-(2-Aminoethyl)-1,3-propanediamine lies in coordination chemistry. Its mechanism of action involves donating lone pairs of electrons from its nitrogen atoms to form coordination bonds with metal ions. This binding helps assemble metal-organic frameworks with specific properties depending on the metal and reaction conditions [].

  • Corrosive: Primary amines can irritate or damage skin and eyes upon contact [].
  • Toxic: Inhalation or ingestion may cause adverse effects, though specific data is lacking.
  • Flammable: Organic amines can be flammable, but the specific flammability properties of N-(2-Aminoethyl)-1,3-propanediamine require further investigation.

XLogP3

-1.7

UNII

4EOW03IX8S

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (56.76%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (85.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (56.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

13531-52-7

Wikipedia

N-(2-aminoethyl)-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-(2-aminoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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